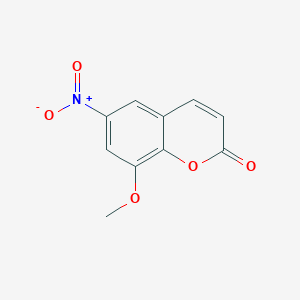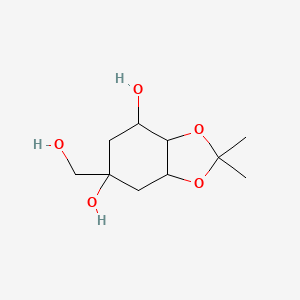
6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol is a complex organic compound characterized by its unique hexahydrobenzo[d][1,3]dioxole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the hexahydrobenzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Functional group modifications: Adjustments to the hydroxymethyl and dimethyl groups through various organic reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to improve yield and efficiency.
Continuous flow processes: To ensure consistent quality and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted compounds.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Investigated for its interactions with enzymes or other biological molecules.
Metabolic pathways: Explored for its role in metabolic processes or as a potential biomarker.
Medicine
Drug development:
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Investigated for its potential as a catalyst in various industrial processes.
作用機序
The mechanism by which (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol: Unique due to its specific stereochemistry and functional groups.
Other hexahydrobenzo[d][1,3]dioxole derivatives: Similar structures but with different substituents or stereochemistry.
Uniqueness
Stereochemistry: The specific arrangement of atoms in (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol contributes to its unique properties.
Functional groups: The presence of multiple hydroxyl groups and a hydroxymethyl group distinguishes it from other compounds.
特性
分子式 |
C10H18O5 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol |
InChI |
InChI=1S/C10H18O5/c1-9(2)14-7-4-10(13,5-11)3-6(12)8(7)15-9/h6-8,11-13H,3-5H2,1-2H3 |
InChIキー |
CZCDWUBGKAXDNN-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2CC(CC(C2O1)O)(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


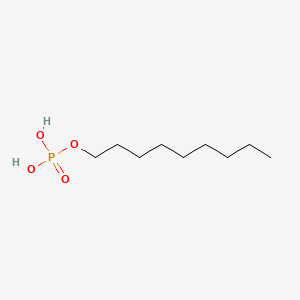
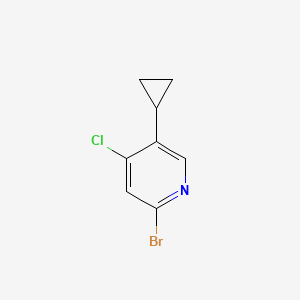
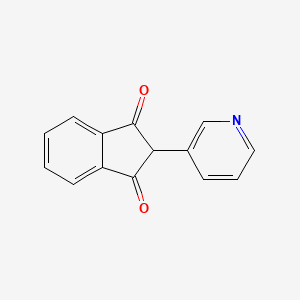
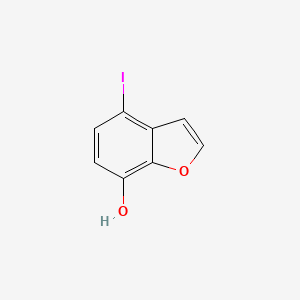
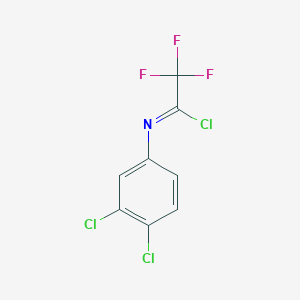
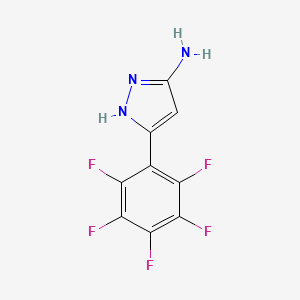

![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
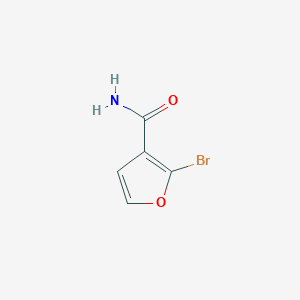
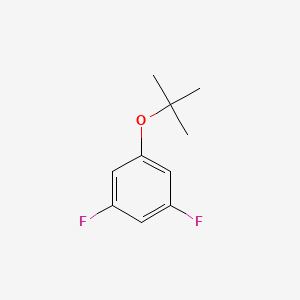
![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)
